molecular formula C11H12N2O B14062684 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile

Cat. No.: B14062684
M. Wt: 188.23 g/mol
InChI Key: GMQQCGLOUKRCIE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is a chemical compound with the molecular formula C10H13NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Scientific Research Applications of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile

This compound is a chemical compound with the molecular formula C11H12N2OC_{11}H_{12}N_2O and a molecular weight of 188.23 g/mol. It features a tetrahydroisoquinoline structure with both a methoxy and a carbonitrile group, which contribute to its unique chemical reactivity and biological activity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4).
  • Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) are typically used.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Nucleophiles can be used for these substitution reactions under basic or acidic conditions.

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a precursor for various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders. Some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

This compound is classified with the following GHS classifications :

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, which may exert their effects through different mechanisms. For example, some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .

Biological Activity

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile (THMIC) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of THMIC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics and Synthesis

THMIC is characterized by its tetrahydroisoquinoline structure with a methoxy group and a carbonitrile substituent. The synthesis of THMIC typically involves the condensation of appropriate precursors followed by cyclization reactions. Various synthetic routes have been reported, including the Bischler–Nepieralski cyclization and Pictet–Spengler reaction, which facilitate the formation of the isoquinoline scaffold .

Antimicrobial Properties

Research has demonstrated that THMIC exhibits significant antimicrobial activity against various pathogens. Studies indicate that THMIC and its analogs possess inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

THMIC has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its neuroprotective properties. In vitro studies have reported that THMIC can enhance neuronal survival and promote neurogenesis .

Antitumor Activity

The antitumor potential of THMIC has been explored in various cancer cell lines. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Notably, THMIC demonstrated selective cytotoxicity against tumor cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The biological activities of THMIC can be attributed to several mechanisms:

  • Enzyme Inhibition : THMIC has been shown to inhibit key enzymes involved in pathogen metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Oxidative Stress Reduction : By scavenging free radicals, THMIC helps mitigate oxidative damage in cells, particularly in neuronal tissues .

Case Studies

Several case studies have highlighted the efficacy of THMIC in preclinical models:

  • Neurodegeneration Model : In a study involving mouse models of Alzheimer's disease, THMIC administration resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Cell Line Study : In vitro assays using breast cancer cell lines revealed that THMIC treatment led to significant reductions in cell viability and induced apoptosis markers .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
NeuroprotectiveEnhanced neuronal survival; reduced oxidative stress
AntitumorInduction of apoptosis; selective cytotoxicity

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-3,6,11,13H,4-5H2,1H3

InChI Key

GMQQCGLOUKRCIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C#N

Origin of Product

United States

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